molecular formula C22H19NO3S2 B2715186 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 301687-58-1

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2715186
M. Wt: 409.52
InChI Key: LDZQUNCQSFRUPO-JGEPBQDUSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a thiazolidine ring (a five-membered ring with nitrogen and sulfur atoms), a phenyl group (a six-membered carbon ring), and a propanoic acid group (a three-carbon chain ending with a carboxylic acid group). The presence of the E and Z notation in the name suggests the existence of geometric isomerism in the molecule .


Molecular Structure Analysis

The E-Z notation in the name of the compound refers to the configuration of the double bond. In the E configuration, the highest priority groups on each carbon of the double bond are on opposite sides. In the Z configuration, these groups are on the same side . The molecule likely has a complex 3D structure due to the presence of the thiazolidine ring.

Scientific Research Applications

Anticancer and Antitrypanosomal Activities

One study highlights the synthesis of 5-enamine-4-thiazolidinone derivatives, evaluating their trypanocidal activity against Trypanosoma brucei species and their anticancer efficacy across 59 human tumor cell lines. Notably, certain derivatives inhibited parasite growth at sub-micromolar concentrations and displayed significant selectivity indices, indicating non-toxicity towards human fibroblasts. In anticancer screenings, specific derivatives showed broad-spectrum inhibition, suggesting a dependency of activity type (antitrypanosomal or anticancer) on the enamine fragment in the thiazolidinone core (Holota et al., 2019).

Antimicrobial Activity

Another line of research synthesized derivatives of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid, assessing their antimicrobial efficacy against gram-positive and gram-negative bacteria. The findings revealed that these compounds exhibit good to moderate activity, with some displaying superior activity against specific bacterial strains compared to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).

Anti-inflammatory and NSAID Development

Research into non-steroidal anti-inflammatory drugs (NSAIDs) led to the synthesis of derivatives using the 4-thiazolidinone core. These compounds demonstrated significant anti-exudative activity in vivo, with certain derivatives showing potential as NSAIDs based on their efficacy and low toxicity levels, akin to Diclofenac (Golota et al., 2015).

Antifungal and Antibacterial Properties

A study on novel 4-thiazolidinones of nicotinic acid revealed that these derivatives possess considerable antimicrobial activity against a range of bacterial and fungal species. This research underscores the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).

Antiviral and Enzyme Inhibition

Derivatives synthesized for potential HIV-1 and JSP-1 inhibition demonstrated the versatility of the thiazolidinone scaffold in targeting viral enzymes and pathways critical for viral replication and pathogenesis (Kamila, Ankati, & Biehl, 2011).

properties

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S2/c1-15(12-16-8-4-2-5-9-16)13-19-20(24)23(22(27)28-19)18(21(25)26)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,25,26)/b15-12+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQUNCQSFRUPO-JGEPBQDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

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